molecular formula C13H15NO B8706206 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 715-52-6

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No.: B8706206
CAS No.: 715-52-6
M. Wt: 201.26 g/mol
InChI Key: PFCXSNACHOIUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by a fused ring system that includes a pyridine ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a similar fused ring system.

    2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: Shares structural similarities and is studied for similar applications.

Uniqueness

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is unique due to its specific ring fusion pattern and the resulting electronic properties

Properties

CAS No.

715-52-6

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C13H15NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,13H,5-9H2

InChI Key

PFCXSNACHOIUGM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.